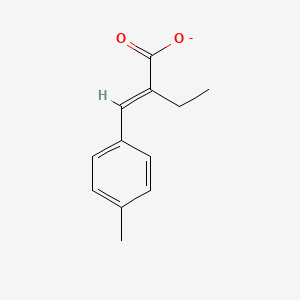
2-(p-tolylmethylene)butanoate;Ethyl 4-methylcinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-tolylmethylene)butanoate, also known as Ethyl 4-methylcinnamate, is an ester compound. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolylmethylene)butanoate typically involves the esterification of 4-methylcinnamic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions .
Industrial Production Methods
Industrial production of esters like 2-(p-tolylmethylene)butanoate often employs similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(p-tolylmethylene)butanoate undergoes several types of chemical reactions, including:
Substitution: The ester can undergo nucleophilic acyl substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.
Substitution: Grignard reagents (RMgX) are often used in nucleophilic acyl substitution reactions.
Major Products
Hydrolysis: 4-methylcinnamic acid and ethanol.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(p-tolylmethylene)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(p-tolylmethylene)butanoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes . Its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
2-(p-tolylmethylene)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Uniqueness
What sets 2-(p-tolylmethylene)butanoate apart is its specific structure, which imparts unique chemical and biological properties. Its 4-methylcinnamate moiety contributes to its distinct fragrance and potential therapeutic effects .
Properties
Molecular Formula |
C12H13O2- |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
(2E)-2-[(4-methylphenyl)methylidene]butanoate |
InChI |
InChI=1S/C12H14O2/c1-3-11(12(13)14)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14)/p-1/b11-8+ |
InChI Key |
HJBGREYJNUGUPC-DHZHZOJOSA-M |
Isomeric SMILES |
CC/C(=C\C1=CC=C(C=C1)C)/C(=O)[O-] |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


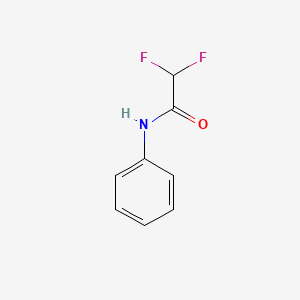


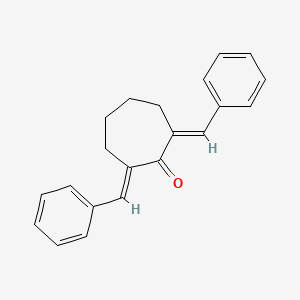
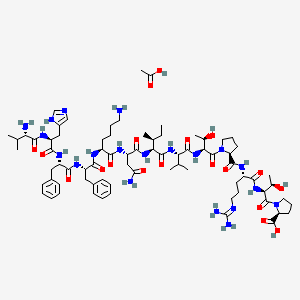
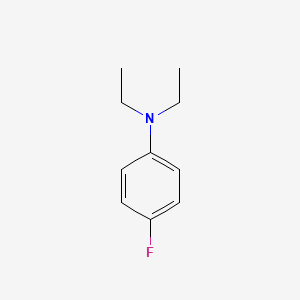

![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
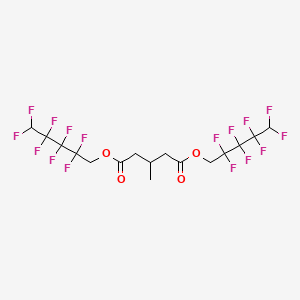

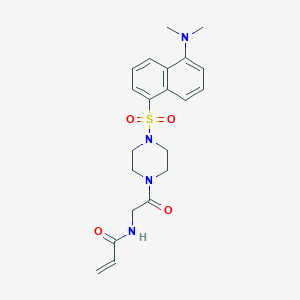
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
